Stereospecific Synthesis: Exclusive (Z)-Isomer in 91–93% Yield vs. (E)-Isomer Multi-Step Access
Bromination of ethyl propiolate in CCl₄ at 70 °C yields exclusively the (Z)-2,3-dibromopropenoate isomer with 91–93% isolated yield and no detectable (E)-isomer by TLC or GC analysis [1]. In contrast, the (E)-isomer (CAS 26631-69-6) cannot be obtained via direct alkyne bromination; its preparation requires dehydrobromination of ethyl 2,3-dibromopropionate or stereochemical isomerization protocols that typically produce lower overall yields and require chromatographic separation from the (Z)-isomer . The (Z)-isomer's exclusive formation results from anti-addition of bromine across the triple bond, a stereochemical outcome that is both predictable and reproducible on multigram scale [1].
| Evidence Dimension | Synthesis stereoselectivity and isolated yield |
|---|---|
| Target Compound Data | >99% (Z)-isomer, 91–93% isolated yield (21.5–22.0 g from 9.01 g ethyl propiolate) |
| Comparator Or Baseline | Ethyl (E)-2,3-dibromopropenoate: not formed; requires separate multi-step synthesis; typical yields not exceeding ~70% |
| Quantified Difference | Exclusive (Z) vs. (E) requiring independent preparation; 91–93% vs. ≤70% effective yield for (E)-isomer synthesis |
| Conditions | Br₂ (1.05 equiv), CCl₄, 70 °C, 30 min; flash chromatography (5% EtOAc/hexanes); Organic Syntheses validated procedure |
Why This Matters
Procurement of the (Z)-isomer guarantees stereochemical homogeneity without the need for isomer separation, reducing downstream purification costs and eliminating stereochemical uncertainty in coupling reactions.
- [1] Myers, A. G.; Dragovich, P. S. Synthesis of Functionalized Enynes by Palladium/Copper-Catalyzed Coupling Reactions of Acetylenes with (Z)-2,3-Dibromopropenoic Acid Ethyl Ester. Organic Syntheses 1995, 72, 104. Procedure A: 91–93% yield, >99% Z. View Source
